3-Bromo-5-fluoro-N-methylaniline CAS number and properties
3-Bromo-5-fluoro-N-methylaniline CAS number and properties
An In-depth Technical Guide to 3-Bromo-5-fluoro-N-methylaniline: A Key Intermediate for Advanced Research
This guide provides a comprehensive technical overview of 3-Bromo-5-fluoro-N-methylaniline, a halogenated aniline derivative with significant potential as a building block in medicinal chemistry and materials science. Given the limited publicly available data for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers, scientists, and drug development professionals.
Core Identification and Physicochemical Properties
3-Bromo-5-fluoro-N-methylaniline is a substituted aromatic amine with the CAS number 1369880-72-7 .[1][2] Its structure incorporates a bromine atom, a fluorine atom, and an N-methylamino group on a benzene ring, providing multiple reactive sites for synthetic transformations.
Table 1: Physicochemical Properties of 3-Bromo-5-fluoro-N-methylaniline and Related Analogues
| Property | 3-Bromo-5-fluoro-N-methylaniline | 3-Bromo-N-methylaniline (Analogue) | 3-Bromo-5-fluoroaniline (Analogue) |
| CAS Number | 1369880-72-7[1][2] | 66584-32-5 | 134168-97-1[3] |
| Molecular Formula | C₇H₇BrFN | C₇H₈BrN | C₆H₅BrFN[3] |
| Molecular Weight | 204.04 g/mol | 186.05 g/mol | 190.02 g/mol [3] |
| Appearance | Not specified | Liquid | Brown Liquid[3] |
| Boiling Point | Data not available | 253 °C (lit.) | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
| Density | Data not available | 1.461 g/mL at 25 °C (lit.) | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Proposed Synthetic Pathways
While a specific, validated synthesis protocol for 3-Bromo-5-fluoro-N-methylaniline is not published in readily accessible literature, a plausible route can be devised based on standard organic synthesis transformations. A potential two-step synthesis starting from 3-bromo-5-fluoroaniline is outlined below. This approach leverages a well-established N-methylation reaction.
Experimental Protocol: Proposed N-methylation of 3-Bromo-5-fluoroaniline
Causality behind Experimental Choices: This protocol employs a standard reductive amination approach, which is a common and effective method for the N-methylation of anilines. The use of formaldehyde as the methyl source and sodium borohydride as the reducing agent is a well-documented and high-yielding combination.
Step-by-Step Methodology:
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Dissolution: Dissolve 3-bromo-5-fluoroaniline (1 equivalent) in a suitable solvent such as methanol or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Formaldehyde: Cool the solution to 0 °C in an ice bath. Add an aqueous solution of formaldehyde (1.2 equivalents) dropwise while stirring.
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Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
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Reduction: Cool the mixture back to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, controlling the temperature to prevent excessive foaming.
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Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for another 2-3 hours. Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-5-fluoro-N-methylaniline.
Caption: Proposed synthesis of 3-Bromo-5-fluoro-N-methylaniline.
Applications in Medicinal Chemistry and Drug Discovery
Halogenated anilines are crucial building blocks in the synthesis of pharmaceuticals. The presence of bromine and fluorine atoms in 3-Bromo-5-fluoro-N-methylaniline offers several advantages in drug design:
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Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.
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Site for Further Functionalization: The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.
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Scaffold for Bioactive Molecules: The aniline core is a common feature in many biologically active compounds, including kinase inhibitors.
Halogenated anilines are known intermediates in the synthesis of targeted cancer therapies, such as tyrosine kinase inhibitors (TKIs). These drugs often target specific signaling pathways that are dysregulated in cancer cells.
Caption: Inhibition of a growth factor signaling pathway by a TKI.
Safety, Handling, and Storage
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Hazard Statements (Inferred):
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Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.
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Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.
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Conclusion
3-Bromo-5-fluoro-N-methylaniline is a promising chemical intermediate with significant potential for application in drug discovery and materials science. While detailed experimental data for this compound is currently limited, this guide provides a foundational understanding of its properties, a plausible synthetic route, and its likely applications based on the established chemistry of related compounds. As research involving this molecule progresses, a more comprehensive experimental profile will undoubtedly emerge, further solidifying its role as a valuable tool for scientific innovation.
References
- CymitQuimica. (2023, August 3).
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Chem-Impex. 3-Bromo-5-methylaniline hydrochloride. Retrieved from [Link]
- Manchand, P. S., et al. (2006). A Novel and Efficient Synthesis of AMN107 (Nilotinib). Synthesis, 2006(13), 2243-2246.
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Hairui Chemical. 3-Bromo-5-fluoro-N-methylaniline_1369880-72-7. Retrieved from [Link]
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PubChem. 3-Bromo-5-fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
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PubChem. 3-Bromo-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
- Sigma-Aldrich. (2024, March 8).
- Capot Chemical Co., Ltd. (2016, September 26). MSDS of 3-Bromo-5-fluoro-4-methylaniline.
- Fisher Scientific. (2024, March 30).
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Ningbo Inno Pharmchem Co., Ltd. 3-Bromo-5-methylaniline: High-Purity Brominated Aniline Derivative for Advanced Synthesis. Retrieved from [Link]
- Google Patents.
- Lee, S. H., et al. (2011). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis, 2011(12), 1939-1944.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 1369880-72-7|3-Bromo-5-fluoro-N-methylaniline|BLD Pharm [bldpharm.com]
- 3. 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
